4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline

Catalog No.
S15370247
CAS No.
M.F
C19H18Cl2FN3O
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tet...

Product Name

4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline

IUPAC Name

4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline

Molecular Formula

C19H18Cl2FN3O

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3

InChI Key

YSJVBYYUXMVASZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl

4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline is a complex organic compound characterized by its unique indole derivative structure. This compound features a pyridoindole backbone, which contributes to its potential biological activities. The molecular formula for this compound is C19H18Cl2FN3OC_{19}H_{18}Cl_{2}FN_{3}O, with a molecular weight of 394.3 g/mol. Its structure includes several functional groups such as chloro, fluoro, methoxy, and aniline, which enhance its reactivity and biological properties .

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can yield reduced indole derivatives.
  • Electrophilic Substitution: The indole ring allows for electrophilic substitution reactions with halogens and sulfonyl chlorides.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to synthesize more complex structures .

4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline has been investigated for several biological activities:

  • Antiviral Properties: The compound shows potential in inhibiting viral replication.
  • Anticancer Activity: It has been studied for its ability to induce apoptosis in cancer cells.
  • Antimicrobial Effects: The compound exhibits antimicrobial properties against various pathogens .

The synthesis of 4-chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline typically involves multiple steps:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure.
  • Substituent Introduction: Subsequent steps include the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions.
  • Final Modifications: The final product is obtained by incorporating the methoxy and aniline groups through nucleophilic substitution reactions or coupling methods .

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex therapeutic agents.
  • Biological Research: Investigated for its potential roles in treating viral infections and cancers.
  • Material Science: Used as a precursor in the development of new materials with specific properties .

The mechanism of action of 4-chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline involves interactions with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors and enzymes. This interaction modulates their activity, leading to biological effects such as inhibition of viral replication and induction of apoptosis in cancer cells .

Several compounds share structural similarities with 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Chloro-6-fluoro-indoleContains an indole structure but lacks the methoxy groupSimpler structure with fewer substituents
5-Methoxy-indoleSimilar methoxy group but different nitrogen positioningLacks halogen substituents
6-FluoropurineContains fluorine but lacks the indole structureDifferent heterocyclic framework

These compounds highlight the unique combination of halogenated and methoxy functionalities present in 4-chloro-2-(7-chloro-6-fluoro-3-methyl) that may contribute to its distinctive biological activities and applications .

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

393.0810958 g/mol

Monoisotopic Mass

393.0810958 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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